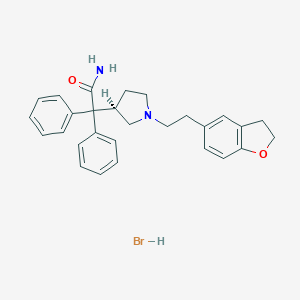
(R)-Darifenacin Hydrobromide
Descripción general
Descripción
(R)-Darifenacin Hydrobromide (R-DH) is a muscarinic receptor antagonist that is used in the treatment of overactive bladder. It is a drug that has been approved by the United States Food and Drug Administration (FDA). R-DH is a quaternary ammonium derivative of the tertiary amine darifenacin, and it is the active metabolite of darifenacin. R-DH has a high affinity for muscarinic receptors, and its mechanism of action is believed to be mediated through the inhibition of the muscarinic receptor-mediated signaling pathways.
Aplicaciones Científicas De Investigación
α-Bromination Reaction
The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . However, due to the lack of suitable brominating reagents, the application of this reaction in undergraduate organic chemistry experiments is limited . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .
Experimental Pedagogy
The α-bromination reaction of carbonyl compounds and its application in experimental teaching is a significant topic in the field of organic chemistry . This approach is highly suitable for widespread implementation and integration into undergraduate experimental pedagogy .
Organic Synthesis
α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Mecanismo De Acción
Target of Action
®-Darifenacin Hydrobromide primarily targets the muscarinic acetylcholine receptors M3 . These receptors play a crucial role in the contraction of smooth muscles, particularly in the urinary bladder .
Mode of Action
As a competitive antagonist, ®-Darifenacin Hydrobromide binds to the muscarinic acetylcholine receptors, specifically M3, and inhibits the action of acetylcholine, a neurotransmitter. This inhibition prevents the contraction of the smooth muscles in the urinary bladder, thereby reducing the urge to urinate .
Biochemical Pathways
The action of ®-Darifenacin Hydrobromide affects the cholinergic pathway . By blocking the M3 receptors, it disrupts the signal transduction in the pathway that leads to muscle contraction. The downstream effect is the relaxation of the detrusor muscle in the bladder wall, reducing bladder spasms and the feeling of urgency .
Pharmacokinetics
The pharmacokinetics of ®-Darifenacin Hydrobromide involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is well absorbed in the gastrointestinal tract. It is extensively metabolized in the liver, primarily by the CYP2D6 enzyme . The metabolites are then excreted in the urine and feces. The bioavailability of ®-Darifenacin Hydrobromide can be influenced by factors such as food intake and variations in the CYP2D6 enzyme among individuals .
Result of Action
The molecular effect of ®-Darifenacin Hydrobromide’s action is the blockade of M3 receptors, preventing their activation by acetylcholine. On a cellular level, this results in the relaxation of the detrusor muscle of the bladder. Clinically, this leads to a decrease in the urgency and frequency of urination, improving the symptoms of conditions like overactive bladder .
Action Environment
The action, efficacy, and stability of ®-Darifenacin Hydrobromide can be influenced by various environmental factors. For instance, the presence of food can enhance its absorption and thus its bioavailability. Genetic factors, such as polymorphisms in the CYP2D6 enzyme, can affect its metabolism and hence its efficacy. Furthermore, the drug’s stability can be affected by storage conditions, such as temperature and humidity .
Propiedades
IUPAC Name |
2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAVIASOPREUIT-UQIIZPHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Darifenacin Hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)

![[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine](/img/structure/B113338.png)

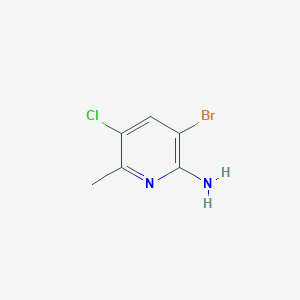
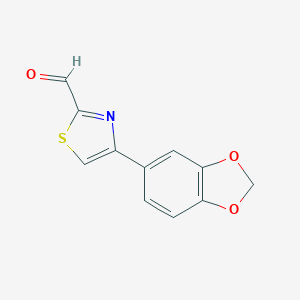
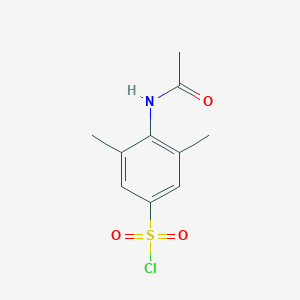
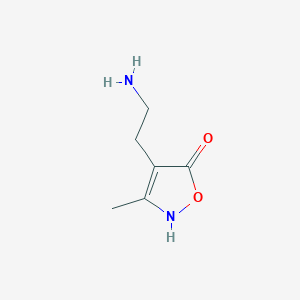
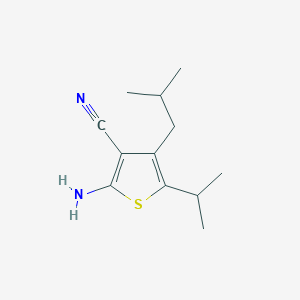

![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113354.png)
![(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113355.png)
![(3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113356.png)
![(3aR,4S,9bS)-6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113357.png)